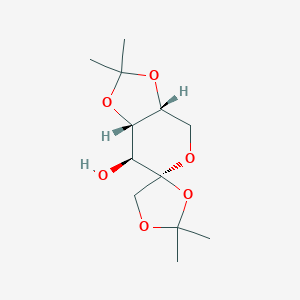

1,2:4,5-二-O-异丙基丙二醛-β-D-果糖吡喃糖

描述

The scientific community has shown a growing interest in the synthesis and characterization of complex organic compounds due to their potential applications in various fields, including pharmaceuticals, material science, and biochemistry. One such compound, although not directly mentioned in the literature, that draws parallel interest is “1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose”. Its relevance can be inferred from the study of similar compounds and their synthetic pathways, molecular structures, and properties.

Synthesis Analysis

The synthesis of complex organic compounds like 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves multiple steps, including protection of functional groups, activation, and selective reaction conditions. While specific synthesis pathways for this compound are not detailed, analogous syntheses, such as those for dihydropyran derivatives, employ enantioselective methodologies and catalysts to achieve high purity and yield. For instance, Desimoni et al. (2018) reviewed enantioselective syntheses of 3,4-dihydropyran derivatives, highlighting the use of chiral metal complexes and organocatalysts for chirality induction in synthesis processes (Desimoni, Faita, & Quadrelli, 2018).

Molecular Structure Analysis

Understanding the molecular structure of compounds is crucial for predicting their chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play vital roles in elucidating structures. While the literature does not specifically address 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, studies on related compounds, such as isosorbide and its derivatives, demonstrate the importance of rigidity, chirality, and functional group orientation in determining the physical and chemical properties of molecules (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).

Chemical Reactions and Properties

The chemical reactivity of a compound is defined by its functional groups and molecular structure. Research on similar compounds reveals a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are essential for further functionalization or transformation of the compound into more complex derivatives with desired properties. For example, the synthesis and transformations of functionalized β-amino acid derivatives utilize metathesis reactions, showcasing the versatility of organic synthesis methods in modifying compound structures and properties (Kiss, Kardos, Vass, & Fülöp, 2018).

科学研究应用

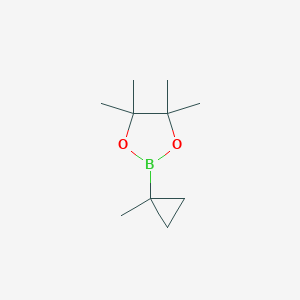

Application 1: Catalysis

- Scientific Field : Catalysis .

- Summary of the Application : This compound is used in the chemoselective O-isopropylidenation of D-fructose with acetone .

- Methods of Application : An imidazole-based ionic liquid compound accompanied with strontium chloride has been identified as a suitable dual catalyst system for this process . The reaction yields the kinetically controlled less stable cyclic ketal 1,2;4,5-di-O-isopropylidene-β-D-fructopyranose as an initial product with satisfactory yield and without isomerization to the thermodynamically more stable cyclic ketal .

- Results or Outcomes : This protocol is more advantageous compared to other mineral acid catalyzed protocols that require more sensitive reaction conditions .

Application 2: Synthesis of Antibacterial/Antifungal Monosaccharide Esters

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : 1,2:4,5-bis-O-(1-Methylethylidene)-β-D-Fructopyranose is used as a reagent in the synthesis of antibacterial/antifungal monosaccharide esters .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 3: Synthesis of Antihyperlipidemic Compounds

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is also used in the synthesis of antihyperlipidemic novel compounds involving glycosyl fructose derivatives .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: Synthesis of Irciniastatin

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of Irciniastatin (A & B), which are cytotoxic secondary metabolites .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: Epoxidation Reactions

- Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in epoxidation reactions .

Application 6: Synthesis of Irciniastatin

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of Irciniastatin (A & B), which are cytotoxic secondary metabolites .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

安全和危害

属性

IUPAC Name |

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHXOQDPQIQPKT-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3a'R,4S,7'S,7a'S)-2,2,2',2'-tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)